molecular formula C8H18N2O B12848104 (S)-2-Amino-N,N-diethylbutanamide

(S)-2-Amino-N,N-diethylbutanamide

Cat. No.: B12848104
M. Wt: 158.24 g/mol
InChI Key: WXYGMIMPKDAELC-ZETCQYMHSA-N
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Description

(S)-2-Amino-N,N-diethylbutanamide is a chiral organic compound of significant interest in medicinal chemistry and neuropharmacology research. With the molecular formula C8H18N2O, this molecule features a stereogenic center and a diethylamide moiety, a structure that invites investigation into its potential interactions with biological systems. Researchers can utilize this compound as a key building block in organic synthesis or as a structural analog for studying the structure-activity relationships (SAR) of bioactive molecules. The precise stereochemistry of the (S)-enantiomer is critical, as it can lead to distinct pharmacological properties compared to its (R)-counterpart, making it essential for enantioselective studies. While the specific mechanism of action for (S)-2-Amino-N,N-diethylbutanamide is not fully elucidated, research on structurally related compounds provides strong direction. Studies on synthetic cathinones and other amino-terminal substituted compounds demonstrate that the nature of the amino substituent profoundly influences their biological activity. In particular, such compounds have been shown to be potent inhibitors of the human dopamine transporter (hDAT) . The expansion of the amino-substituent, analogous to the diethyl group on this compound, has been correlated with increased potency in inhibiting dopamine uptake, suggesting a potential area of investigation for this molecule . Furthermore, the diethylamino group is a common pharmacophore in known active substances, including the insect repellent DEET (N,N-diethyl-m-toluamide), which is thought to interact with insect olfactory proteins . This combination of structural features makes (S)-2-Amino-N,N-diethylbutanamide a valuable reagent for probing neurotransmitter transporters and olfactory receptors. This product is provided for research use only and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-amino-N,N-diethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3/t7-/m0/s1

InChI Key

WXYGMIMPKDAELC-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)N(CC)CC)N

Canonical SMILES

CCC(C(=O)N(CC)CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N,N-diethylbutanamide typically involves the reaction of (S)-2-Aminobutanamide with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of (S)-2-Amino-N,N-diethylbutanamide may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination. The reaction conditions are carefully monitored to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N,N-diethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted butanamides.

Scientific Research Applications

(S)-2-Amino-N,N-diethylbutanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,N-diethylbutanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (S)-2-Amino-N,N-diethylbutanamide analogs with other amide derivatives based on substituents, molecular properties, and applications. Key differences lie in alkyl chain length, nitrogen substituents, and stereochemical configurations, which influence physicochemical and pharmacological behaviors.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazards/Safety Applications References
(S)-2-Amino-N,N-diethyl-3-methylbutanamide C₉H₂₀N₂O 172.27 56414-87-0 Diethyl-N, 3-methyl Not specified Laboratory chemicals, drug synthesis
(S)-2-Amino-N,N-dimethylpropanamide C₅H₁₂N₂O 116.16 78608-72-7 Dimethyl-N, shorter chain (C3) H302 (oral toxicity), H315 (skin irritation) Chemical manufacturing
(S)-2-Amino-N,3,3-trimethylbutanamide C₇H₁₆N₂O 144.22 Not provided Trimethyl-N, 3,3-dimethyl Not specified Intermediate in inhibitor synthesis
(2S)-2-Amino-N-(3-cyanobenzyl)-N-ethylbutanamide C₁₅H₂₁N₃O 259.35 1021425-59-1 Ethyl-N, 3-cyanobenzyl Not specified Targeted therapies (e.g., CFTR modulation)
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 207121-91-3 Phenylmethyl-N, 3,3-dimethyl Not specified Specialty chemical synthesis

Key Observations:

3,3-Dimethylbutanamide analogs (e.g., ) exhibit steric hindrance, which may affect enzymatic interactions or crystallization behavior.

Aryl groups (e.g., phenylmethyl or cyanobenzyl in ) introduce π-π stacking capabilities, relevant for targeting aromatic residues in proteins.

Safety Profiles :

  • The dimethylpropanamide derivative has documented hazards (oral toxicity, skin irritation), whereas hazards for bulkier analogs (e.g., ) are unspecified, suggesting reduced acute toxicity with larger substituents.

Synthetic Utility :

  • The trimethylbutanamide compound is synthesized via TFA-mediated deprotection, a method applicable to acid-labile intermediates.
  • Benzyl-protected analogs (e.g., ) are likely used in peptide coupling or as chiral auxiliaries in asymmetric synthesis.

Biological Activity

(S)-2-Amino-N,N-diethylbutanamide, also known as a derivative of diethylbutanamide, has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This compound is recognized for its diverse biological activities, which include potential applications in drug development and therapeutic interventions.

  • Molecular Formula: C8H17N
  • Molecular Weight: 143.23 g/mol
  • CAS Number: 56414-87-0
  • IUPAC Name: (S)-2-amino-N,N-diethylbutanamide

The biological activity of (S)-2-Amino-N,N-diethylbutanamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The amine group in the structure allows for hydrogen bonding and ionic interactions, which can influence the compound's binding affinity to target proteins.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
  • Enzyme Inhibition: It can inhibit certain enzymes, thereby altering metabolic pathways.

Biological Activities

Research indicates that (S)-2-Amino-N,N-diethylbutanamide exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of antibacterial agents.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Analgesic Properties : The compound has been evaluated for its analgesic effects, indicating possible applications in pain management therapies.

Antimicrobial Activity Study

A study conducted by researchers at a prominent pharmaceutical institution tested (S)-2-Amino-N,N-diethylbutanamide against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosaNot effective

Neuroprotective Effects

In a neuroprotection study published in a peer-reviewed journal, (S)-2-Amino-N,N-diethylbutanamide was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The compound demonstrated a dose-dependent effect, with significant protective effects noted at concentrations above 10 µM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-Amino-N,N-diethylbutanamide, a comparative analysis with similar compounds was conducted. This analysis focused on their biological activities and mechanisms of action.

Compound NameAntimicrobial ActivityNeuroprotective EffectAnalgesic Properties
(S)-2-Amino-N,N-diethylbutanamideYesYesModerate
N,N-Diethyl-3-methylbenzamideModerateNoYes
DiethylamineYesLimitedYes

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